Antibacterial agent 203

Antifungal Candida albicans MIC determination

Antibacterial Agent 203 (Compound 5h) is the only benzimidazole-thiadiazole hybrid in its series with a para-methoxy substitution yielding a ΔE of 3.417 eV, conferring equipotency to voriconazole against C. albicans (MIC 3.90 µg/mL). Its 4-fold superior Gram-negative activity versus analog 5f and a validated selectivity index (~7.8) make it the irreplaceable benchmark for antifungal SAR, CYP51 docking studies, and machine-learning QSAR model training. Do not accept structurally similar but pharmacologically divergent analogs.

Molecular Formula C22H17N5OS
Molecular Weight 399.5 g/mol
Cat. No. B12377927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 203
Molecular FormulaC22H17N5OS
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C22H17N5OS/c1-28-17-12-10-16(11-13-17)23-22-27-26-21(29-22)15-8-6-14(7-9-15)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,27)(H,24,25)
InChIKeyAGNZYBJJDNRHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 203 (Compound 5h) Procurement Specification: Benzimidazole-Thiadiazole Hybrid with Dual Antifungal-Antibacterial Activity


Antibacterial Agent 203, designated as Compound 5h, is a synthetic benzimidazole-1,3,4-thiadiazole hybrid (IUPAC: 5-[4-(1H-benzimidazol-2-yl)phenyl]-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine) with a molecular formula of C₂₂H₁₇N₅OS and a molecular weight of 399.5 g/mol [1]. This research compound is characterized by a unique combination of benzimidazole and thiadiazole moieties, which confers broad-spectrum antimicrobial activity against both Gram-positive bacteria and fungal species . It is typically available as a solid at room temperature with a purity of ≥95–98% for research applications, and is soluble in DMSO, with established formulation protocols for in vivo studies using DMSO/PEG300/Tween 80/saline mixtures .

Why Antibacterial Agent 203 Cannot Be Substituted by Generic Benzimidazole or Thiadiazole Analogs


Within the benzimidazole-thiadiazole chemical space, minor structural modifications yield dramatic variations in antimicrobial potency, spectrum, and cytotoxicity that preclude generic substitution. Antibacterial Agent 203 (Compound 5h) is distinguished by its para-fluoro substitution on the phenyl ring attached to the thiadiazole amine, a specific structural feature that confers a lower HOMO-LUMO energy gap (ΔE = 3.417 eV) and consequently higher chemical reactivity compared to other series analogs [1]. This electronic property correlates directly with its enhanced antifungal and antibacterial activity [2]. Furthermore, substitution with a 2-chloroethyl group (as in Compound 5f) results in markedly reduced Gram-negative activity against E. coli (MIC 125 μg/mL vs. 31.25 μg/mL) and P. aeruginosa (MIC 125 μg/mL vs. 31.25 μg/mL) [3]. Procurement of any structurally related but non-identical compound would therefore introduce uncontrolled variation in antimicrobial efficacy and therapeutic index, rendering inter-study reproducibility impossible.

Antibacterial Agent 203 Quantitative Differentiation Evidence: Head-to-Head MIC and Cytotoxicity Comparisons


Antifungal Potency Against C. albicans: Antibacterial Agent 203 Matches Voriconazole and Outperforms Fluconazole

Antibacterial Agent 203 (Compound 5h) demonstrates potent antifungal activity against C. albicans (ATCC 24433) with an MIC of 3.90 μg/mL [1]. This activity is equivalent to the clinical antifungal voriconazole (MIC 3.90 μg/mL) and is 2-fold more potent than fluconazole (MIC 7.81 μg/mL) under identical assay conditions [2]. In contrast, structurally related compounds 5b, 5d, 5e, and 5g exhibit only half the potency with MIC values of 7.81 μg/mL, while compound 5i shows an 8-fold higher MIC of 31.25 μg/mL [3].

Antifungal Candida albicans MIC determination

Gram-Negative Antibacterial Spectrum: Antibacterial Agent 203 Demonstrates 4-Fold Superior Activity Against E. coli and P. aeruginosa Compared to Close Analog 5f

Against the Gram-negative pathogens E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853), Antibacterial Agent 203 (Compound 5h) exhibits MIC values of 31.25 μg/mL, representing a 4-fold improvement over its close structural analog Compound 5f, which shows MIC values of 125 μg/mL against both strains [1]. This differential activity is attributed to the N-(4-methoxyphenyl) substitution in 5h versus the 2-chloroethyl substitution in 5f, a structure-activity relationship (SAR) finding that underscores the critical importance of the amine substituent on the thiadiazole ring [2]. Additionally, 5h shows a 2-fold improvement against K. pneumoniae (MIC 62.5 μg/mL vs. 125 μg/mL for 5f) and S. marcescens (MIC 62.5 μg/mL vs. 125 μg/mL for 5f) [3].

Antibacterial Gram-negative E. coli P. aeruginosa

Cytotoxicity and Therapeutic Index: Antibacterial Agent 203 Exhibits the Lowest IC50 Against L929 Fibroblasts but Maintains Favorable Selectivity Over MIC

In cytotoxicity assays using healthy mouse fibroblast L929 cells, Antibacterial Agent 203 (Compound 5h) demonstrates an IC50 of 75.96 ± 9.4 μM [1]. This value is 1.3-fold lower than the next most cytotoxic analog, 5e (IC50 101.82 ± 12.01 μM), and 2.3-fold lower than 5f (IC50 174.84 ± 3.02 μM) [2]. However, the antimicrobial MIC values (3.90 μg/mL, equivalent to approximately 9.76 μM) remain >7.8-fold lower than the cytotoxic IC50, indicating a viable therapeutic window [3]. Notably, all other active analogs (5a, 5b, 5d, 5e, 5f) exhibit IC50 values exceeding 100 μM, suggesting that 5h's increased reactivity also manifests as heightened mammalian cell sensitivity .

Cytotoxicity L929 fibroblasts Therapeutic index

Electronic Reactivity and DFT-Calculated HOMO-LUMO Gap: Antibacterial Agent 203 Possesses the Lowest ΔE Among Active Analogs, Correlating with Superior Antimicrobial Efficacy

Density Functional Theory (DFT) calculations reveal that Antibacterial Agent 203 (Compound 5h) exhibits the lowest HOMO-LUMO energy gap (ΔE = 3.417 eV) among all synthesized benzimidazole-thiadiazole derivatives evaluated [1]. This electronic property is directly correlated with enhanced chemical reactivity and, notably, with the highest observed antibacterial and antifungal activity results across the series [2]. The ΔE value for 5h is lower than that of the equally potent antifungal analog 5f, providing a computational rationale for the observed biological differentiation in Gram-negative activity [3]. Molecular docking and MD simulations further confirm that 5h and 5f form stable complexes within the sterol 14-α demethylase (CYP51) active site, a validated antifungal target, with 5h's lower ΔE likely contributing to more favorable binding kinetics [4].

DFT calculations HOMO-LUMO gap Electronic reactivity

Antibacterial Agent 203 Optimal Research and Industrial Deployment Scenarios


Antifungal Drug Discovery: Primary Screening Against Fluconazole-Resistant or -Sensitive C. albicans Isolates

Given its equipotency to voriconazole and 2-fold superiority over fluconazole against C. albicans ATCC 24433 (MIC 3.90 μg/mL vs. 7.81 μg/mL) [1], Antibacterial Agent 203 is optimally deployed as a positive control or lead scaffold in antifungal discovery programs targeting Candida species. Its activity against C. albicans, combined with demonstrated target engagement at sterol 14-α demethylase (CYP51) via molecular docking and MD simulations [2], positions it as a valuable tool compound for validating high-throughput screening hits and for structure-activity relationship campaigns aimed at developing next-generation azole alternatives.

Mechanistic Studies of Gram-Negative Membrane Permeation and Efflux Pump Evasion

The differential Gram-negative activity of Antibacterial Agent 203 compared to Compound 5f—specifically the 4-fold lower MIC against E. coli and P. aeruginosa (31.25 μg/mL vs. 125 μg/mL) [3]—makes this compound a compelling probe for investigating structural determinants of outer membrane penetration and efflux pump recognition. Researchers can employ 5h versus 5f in comparative uptake assays, genetic knockout studies of porin and efflux systems, and biophysical measurements of membrane interaction to elucidate the molecular basis for the observed SAR. Such studies directly inform the rational design of novel agents with improved Gram-negative coverage.

Cytotoxicity Benchmarking and Therapeutic Index Optimization in Antimicrobial Candidate Profiling

With a precisely characterized cytotoxicity profile in L929 fibroblasts (IC50 = 75.96 ± 9.4 μM) and a quantifiable selectivity index of approximately 7.8 relative to its antifungal MIC [4], Antibacterial Agent 203 serves as an ideal benchmark compound for establishing cytotoxicity thresholds in antimicrobial screening cascades. Its intermediate IC50 value among series analogs (lower than 5a/5b/5d/5f but higher than some), combined with its validated antimicrobial potency, allows it to function as a calibration standard for therapeutic index calculations, enabling researchers to contextualize the safety margins of novel hits against a well-documented reference point.

Computational Chemistry and AI/ML Model Training: Electronic Property-Driven Activity Prediction

The robust correlation between the DFT-calculated HOMO-LUMO gap (ΔE = 3.417 eV) and the observed antimicrobial potency of Antibacterial Agent 203 [5] establishes this compound as a critical data point for training and validating machine learning models designed to predict antimicrobial activity from computed molecular descriptors. Its inclusion in QSAR datasets, along with comparative data from 5f and other series analogs, enriches the feature space for models targeting electronic reactivity parameters. Furthermore, the publicly available molecular docking and MD simulation trajectories of 5h bound to CYP51 [6] provide high-quality structural data for virtual screening and pharmacophore modeling exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.